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Compound of Interest

Compound Name: Furan-3-carbonyl azide

CAS No.: 113222-54-1

Cat. No.: B2842513

Get Quote

Executive Summary
3-Furoyl azide (Furan-3-carbonyl azide) is a high-energy, electrophilic intermediate primarily

utilized in organic synthesis to access furan-3-yl isocyanates and furan-3-amines via the

Curtius rearrangement. While structurally simple, its low carbon-to-nitrogen (C/N) ratio renders

it potentially explosive if isolated. Consequently, modern drug development protocols

predominantly favor its in situ generation and immediate consumption.[1]

This guide details the physicochemical properties, validated synthetic workflows, and safety

protocols required to handle this compound in a research setting.

Part 1: Physicochemical Characterization[1]
Chemical Identity & Molecular Metrics
The 3-furoyl azide molecule consists of a furan ring substituted at the

-position (C3) with an acyl azide moiety. This position is electronically distinct from the more
common 2-furoyl derivatives, offering unique structure-activity relationship (SAR) vectors in
drug design.
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Property Data Notes

IUPAC Name Furan-3-carbonyl azide Also cited as 3-furoyl azide

CAS Number 20826-36-2 Verify specific vendor batches

Molecular Formula High nitrogen content (30.6%)

Molecular Weight 137.09 g/mol
Essential for stoichiometry

calculations

Physical State
Pale yellow oil or low-melting

solid

Warning: Do not distill or

crystallize

Decomposition Onset ~80–90°C (Exothermic)
Based on furan-2-carbonyl

azide analogs

Structural Visualization
The following diagram illustrates the hierarchical relationship between the precursor, the azide,

and its reactive derivatives.[2]
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Figure 1: Structural lineage of 3-furoyl azide showing mass changes during the Curtius

rearrangement sequence.[3]

Part 2: Synthetic Protocols (The "In Situ" Standard)
Isolating 3-furoyl azide is chemically feasible but operationally hazardous due to its shock

sensitivity.[1] The following protocol utilizes Diphenylphosphoryl azide (DPPA), which allows for

a "one-pot" transformation. This is the preferred method in medicinal chemistry for safety and

atom economy.[1]
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Method: DPPA-Mediated Curtius Rearrangement
Objective: Convert 3-furoic acid directly to a carbamate (protected amine) without isolating the

azide.

Reagents
Substrate: 3-Furoic acid (1.0 equiv)

Reagent: DPPA (1.1 equiv)

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv)

Solvent: Toluene (anhydrous) or t-Butanol (if Boc-protection is desired)

Step-by-Step Workflow
Activation (0°C):

Charge a flame-dried round-bottom flask with 3-furoic acid and anhydrous toluene (0.2 M

concentration) under Nitrogen/Argon.

Add TEA (1.1 equiv).[1] The solution may clear as the salt forms.[1]

Cool the system to 0°C.

Critical Step: Add DPPA (1.1 equiv) dropwise.[1] This forms the acyl azide in situ.[1][4][5]

Stir: Maintain at 0°C for 1–2 hours. Do not heat yet.

Rearrangement (Thermal Ramp):

Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

Heat the reaction to 80–90°C.

Observation: Evolution of Nitrogen gas (

) indicates the Curtius rearrangement is proceeding (Conversion of Azide
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Isocyanate).

Monitor via TLC/LCMS (Look for disappearance of the acid/azide peak and appearance of

the isocyanate/urea).

Nucleophilic Trapping:

For Carbamates: If the solvent was t-Butanol, the product is the Boc-protected 3-

aminofuran.

For Ureas: Add a secondary amine (e.g., morpholine) after

evolution ceases.

For Isocyanate Isolation: If toluene was used, the solution now contains 3-furyl isocyanate.

Use immediately.

Part 3: Mechanistic Utility
The value of 3-furoyl azide lies in the Curtius Rearrangement.[1] This concerted mechanism

retains stereochemistry (if chiral centers are present on the substituent) and provides access to

nitrogen-substituted furans, which are otherwise difficult to synthesize due to the electron-rich

nature of the furan ring (which makes direct nitration/amination prone to polymerization).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://enamine.net/public/MedChem/Enamine-Azides-2018.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2842513?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Furoyl Azide
(R-CO-N3)

Concerted Migration
[R...N...N2]‡

Heat (Δ)

Isocyanate
(R-N=C=O) + N2

-N2 (Entropy driven)

Carbamate
(R-NH-CO-OR')

 + Trap_Alc

Urea
(R-NH-CO-NHR')

 + Trap_Amine

Alcohol (R'OH) Amine (R'NH2)

Click to download full resolution via product page

Figure 2: Mechanistic pathway of the Curtius rearrangement for 3-furoyl azide.

Part 4: Safety & Handling (Critical)[8][9]
The C/N Ratio Rule
Acyl azides are energetic materials.[1][5][6] A standard safety heuristic is the Carbon/Nitrogen

ratio.[1][5][6]

Formula:

Carbon Count (C): 5

Oxygen Count (O): 2

Nitrogen Count (N): 3
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Safety Calculation:

Interpretation: A ratio

indicates a high-energy, potentially unstable compound.[1]

Implication: 3-Furoyl azide falls into the "hazardous" category.[1] It should never be

concentrated to dryness.[1]

Mitigation: Always maintain in solution. If isolation is absolutely necessary for analysis, use a

blast shield and limit scale to <100 mg.[1]

Thermal Stability[7][8][10]
Decomposition: Azides decompose to release

. For furoyl azides, this onset is typically between 80°C and 100°C.[1]

Runaway Risk: If the reaction is heated too quickly before the azide is fully consumed or if

the concentration is too high, the rapid release of

can over-pressurize vessels.

Part 5: Applications in Drug Discovery[11]
3-Furoyl azide is a "gateway" reagent used to install the 3-amino furan pharmacophore.[1] This

scaffold is bioisosteric with 3-amino pyridine and aniline, often improving solubility or metabolic

stability profiles in kinase inhibitors.[1]

Fragment-Based Drug Design (FBDD): The resulting ureas are rigid linkers often used to

traverse the ATP-binding pocket of kinases.[1]

Bioisosteres: Used to replace unstable phenyl-amine motifs in metabolic soft spots.[1]

Heterocyclic Synthesis: The isocyanate intermediate can be cyclized to form furopyrimidines

or furopyridones.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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